molecular formula C12H14O4 B8330040 (6-Isopropyl-1,3-benzodioxol-5-yl)acetic acid

(6-Isopropyl-1,3-benzodioxol-5-yl)acetic acid

Cat. No. B8330040
M. Wt: 222.24 g/mol
InChI Key: CCKZIYNPIPVQPS-UHFFFAOYSA-N
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Patent
US05292901

Procedure details

6.22 g of 5-cyanomethyl-6-isopropyl-1,3-benzodioxole (crude oil) was dissolved in 120 ml of ethanol, followed by the addition of 40 ml of water and 12.24 g of sodium hydroxide. The obtained mixture was stirred for 20 hours, while keeping the temperature of an oil bath at 100° C. The reaction mixture was concentrated, followed by the addition of water. The obtained mixture was washed with ethyl acetate. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with chloroform. The organic layer was washed with a saturated aqueous solution of common salt, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to obtain 6.31 g of the title compound as a crude crystal.
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
12.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[C:12]([CH:13]([CH3:15])[CH3:14])=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[CH:5]=1)#N.[OH2:16].[OH-:17].[Na+]>C(O)C>[CH:13]([C:12]1[C:4]([CH2:3][C:1]([OH:17])=[O:16])=[CH:5][C:6]2[O:10][CH2:9][O:8][C:7]=2[CH:11]=1)([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
6.22 g
Type
reactant
Smiles
C(#N)CC1=CC2=C(OCO2)C=C1C(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
12.24 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
followed by the addition of water
WASH
Type
WASH
Details
The obtained mixture was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)C=1C(=CC2=C(OCO2)C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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